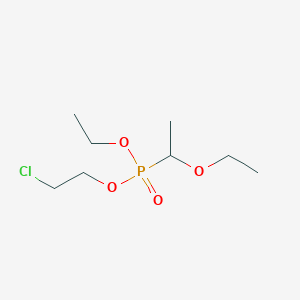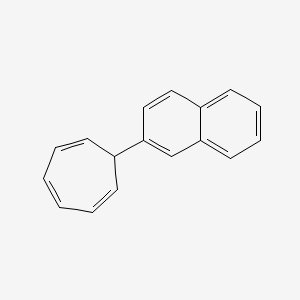
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene is an organic compound that features a unique structure combining a cycloheptatriene ring with a naphthalene moiety
Métodos De Preparación
The synthesis of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be achieved through several synthetic routes. One common method involves the reaction of cycloheptatriene with naphthalene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation or photochemical reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, especially on the naphthalene ring, using reagents such as bromine or nitric acid. These reactions lead to the formation of halogenated or nitrated products.
Aplicaciones Científicas De Investigación
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its conjugated system allows it to participate in electron transfer reactions, making it useful in redox processes.
Comparación Con Compuestos Similares
2-(Cyclohepta-2,4,6-trien-1-yl)naphthalene can be compared to similar compounds such as tropone and tropolone. These compounds share the cycloheptatriene ring but differ in their functional groups and overall reactivity. Tropone, for example, has a ketone group, while tropolone has an additional hydroxyl group. The presence of the naphthalene moiety in this compound adds to its uniqueness and expands its range of applications.
Propiedades
Número CAS |
38287-45-5 |
|---|---|
Fórmula molecular |
C17H14 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-cyclohepta-2,4,6-trien-1-ylnaphthalene |
InChI |
InChI=1S/C17H14/c1-2-4-8-14(7-3-1)17-12-11-15-9-5-6-10-16(15)13-17/h1-14H |
Clave InChI |
DGHIDQCLDWAGNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



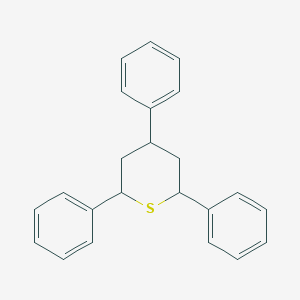
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
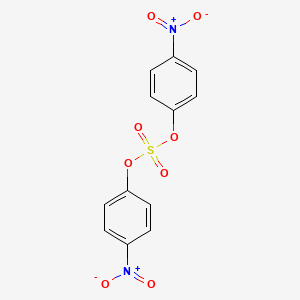


![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)

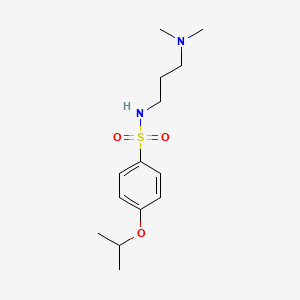
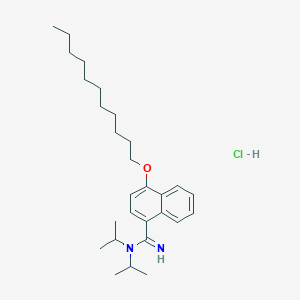
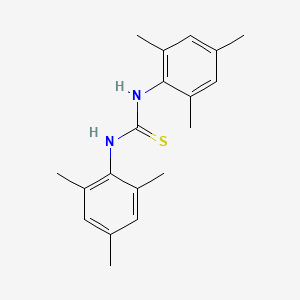
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
